3-Bromo-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine
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Overview
Description
3-Bromo-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine typically involves multiple steps. One common method includes the reaction of 3-bromo-5-chloropyridine with 3-(trifluoromethyl)pyridine-2-ol in the presence of a base to form an intermediate. This intermediate is then reacted with piperidine-1-carbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
3-Bromo-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
Compared to these similar compounds, 3-Bromo-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine is unique due to the presence of the piperidine ring and the specific positioning of the trifluoromethyl group. These structural features contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrF3N3O2/c19-14-7-13(8-23-9-14)17(26)25-6-2-3-12(10-25)11-27-16-15(18(20,21)22)4-1-5-24-16/h1,4-5,7-9,12H,2-3,6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDUVOJSLANHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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